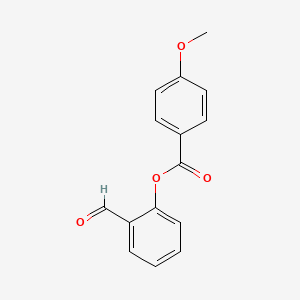

2-Formylphenyl 4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

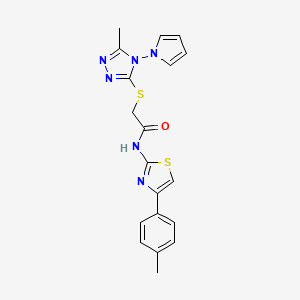

“2-Formylphenyl 4-methoxybenzoate” is a chemical compound with the molecular formula C15H12O4 . It is related to other compounds such as “2-Ethoxy-4-formylphenyl 4-methoxybenzoate” and “4-Formyl-2-methoxyphenyl 4-methoxybenzoate”, which have similar structures .

Molecular Structure Analysis

The molecular structure of “2-Formylphenyl 4-methoxybenzoate” consists of a benzene ring with a formyl group (CHO) and a methoxybenzoate group (C6H4CO2CH3) attached . The exact spatial arrangement of these groups can be determined using techniques such as NMR and IR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Formylphenyl 4-methoxybenzoate” include a molecular weight of 256.25 and a predicted density of 1.228±0.06 g/cm3 . The boiling point is predicted to be 458.8±30.0 °C .Aplicaciones Científicas De Investigación

Enzymatic Potential in Cholinesterase Inhibition

Research by Arfan et al. (2018) explored the enzymatic potential of new triazoles derived from 4-methoxybenzoic acid. These compounds showed significant cholinesterase inhibitory potential, suggesting potential applications in the treatment of diseases like Alzheimer's. The study also noted anti-proliferative activities in certain derivatives, hinting at possible anticancer applications (Arfan et al., 2018).

Mesomorphic Properties in Liquid Crystals

Hoshino et al. (1991) synthesized 2-alkoxycarbonyl-4-(4-ethoxyphenylazo)phenyl 4-methoxybenzoates and their orthopalladated μ-chloro dimers, observing their thermotropic phase transition behavior. The compounds displayed mesomorphic properties, which could be relevant in the development of advanced liquid crystal displays (Hoshino et al., 1991).

Bioorthogonal Coupling Reactions in Aqueous Solutions

Dilek et al. (2015) demonstrated the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions, using 2-formylphenylboronic acid. This reaction has potential applications in bioorthogonal coupling, useful in biochemical tagging and labeling (Dilek et al., 2015).

Molluscicidal Agents in Pest Control

A study by Duan et al. (2014) on 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative of 5-chlorosalicylic acid, found it to have effective molluscicidal properties. This suggests its potential use in controlling pest populations in agricultural and aquatic environments (Duan et al., 2014).

Liquid-Crystalline Behavior in Polymer Chemistry

Research by Hakkarainen et al. (1993) focused on the liquid-crystalline behavior of a series of 4-ω-carboxyalkoxyphenyl-4′-methoxybenzoates, which could be useful as side-groups in liquid-crystalline polymers. This has implications for polymer chemistry, particularly in the creation of responsive materials (Hakkarainen et al., 1993).

Nucleic Acid Synthesis

Mishra and Misra (1986) demonstrated the use of 3-methoxy-4-phenoxybenzoyl group for amino protection in the synthesis of oligodeoxyribonucleotide. This suggests its utility in the field of genetic engineering and molecular biology (Mishra & Misra, 1986).

Solvent-Free Lipase-Catalyzed Esterification

Vosmann et al. (2008) explored the preparation of lipophilic alkyl (hydroxy)benzoates through solvent-free lipase-catalyzed esterification and transesterification. This has implications for green chemistry and the production of environmentally friendly solvents (Vosmann et al., 2008).

Safety And Hazards

While specific safety data for “2-Formylphenyl 4-methoxybenzoate” is not available, related compounds such as “4-Formyl-2-methoxyphenyl 4-methoxybenzoate” are classified as short-term (acute) aquatic hazards (Category 3, H402) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Direcciones Futuras

The future directions for research on “2-Formylphenyl 4-methoxybenzoate” could include further studies on its synthesis, reactivity, and potential biological activity. Given the antimicrobial activity of related compounds , “2-Formylphenyl 4-methoxybenzoate” could be a promising candidate for further investigation in medicinal chemistry.

Propiedades

IUPAC Name |

(2-formylphenyl) 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-13-8-6-11(7-9-13)15(17)19-14-5-3-2-4-12(14)10-16/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHZNTNSSCXLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formylphenyl 4-methoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2967663.png)

![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde](/img/structure/B2967665.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide](/img/structure/B2967673.png)

![2-(4-Ethoxyphenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2967674.png)

![4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967675.png)

![N-[[4-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2967676.png)

![2-[2-Oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2967684.png)